molecular formula C14H15NO3 B1407574 Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1434142-13-8

Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No. B1407574
M. Wt: 245.27 g/mol
InChI Key: TYGFNYVBAIHYBE-UHFFFAOYSA-N
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Description

“Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate” is a chemical compound with the molecular formula C14H15NO3 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which includes “Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate”, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .


Molecular Structure Analysis

The molecular structure of “Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate” includes a total of 37 bonds. There are 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, and 3 six-membered rings .

Scientific Research Applications

Application 1: Anticancer Chemotherapeutics

  • Summary of the Application: The bicyclo [3.3.1]nonane moiety, which is similar to the structure of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, is predominant in most biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • Methods of Application: The review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .

Application 2: Bioisosteres

  • Summary of the Application: A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed. The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
  • Methods of Application: The mechanism, scope, and scalability of this transformation were studied. The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .

Application 3: Synthesis of Tropane Alkaloids

  • Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold, which is structurally similar to Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
  • Methods of Application: The article discusses the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold and its application in the synthesis of tropane alkaloids .

Application 4: Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

  • Summary of the Application: The article discusses the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane , which is structurally similar to Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate.
  • Methods of Application: The article discusses the synthetic methods used to produce 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane .

Application 5: Construction of Biologically Active Diversely Functionalized Bicyclo

  • Summary of the Application: The bicyclo [3.3.1]nonane moiety, which is similar to the structure of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, is predominant in most biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • Methods of Application: The review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .

Application 6: Synthesis of 6,6-Dimethyl-3-azabicyclo

  • Summary of the Application: The article discusses the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane , which is structurally similar to Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate.
  • Methods of Application: The article discusses the synthetic methods used to produce 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane .

properties

IUPAC Name

benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGFNYVBAIHYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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